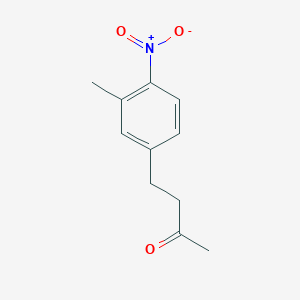
4-(3-Methyl-4-nitrophenyl)-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methyl-4-nitrophenyl)-2-butanone is an organic compound with a complex structure that includes a nitrophenyl group and a butanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-nitrophenyl)-2-butanone typically involves the nitration of 3-methylphenyl compounds followed by a series of chemical reactions to introduce the butanone group. One common method involves the nitration of 3-methylphenol to produce 3-methyl-4-nitrophenol, which is then subjected to further reactions to form the desired butanone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification and isolation steps to ensure the compound’s purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methyl-4-nitrophenyl)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(3-Methyl-4-aminophenyl)-2-butanone, while oxidation can produce various carboxylic acids or ketones .
Applications De Recherche Scientifique
4-(3-Methyl-4-nitrophenyl)-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-(3-Methyl-4-nitrophenyl)-2-butanone exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-nitrophenol: A precursor in the synthesis of 4-(3-Methyl-4-nitrophenyl)-2-butanone.
4-(3-Methyl-4-nitrophenyl)morpholine: A structurally similar compound with different functional groups.
3-Methyl-4-nitrophenyl 3-methylbenzoate: Another related compound with a benzoate ester group.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
96784-55-3 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
4-(3-methyl-4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C11H13NO3/c1-8-7-10(4-3-9(2)13)5-6-11(8)12(14)15/h5-7H,3-4H2,1-2H3 |
Clé InChI |
PWLIDMVPFKTWAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CCC(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
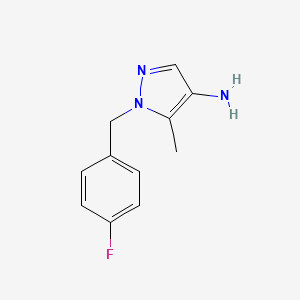
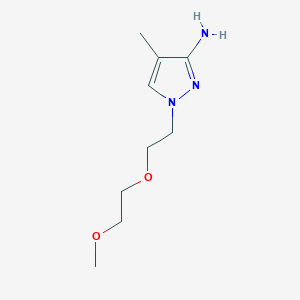
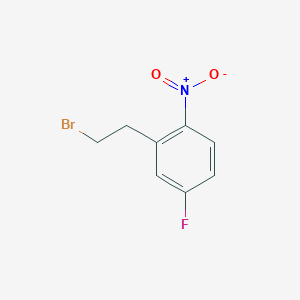
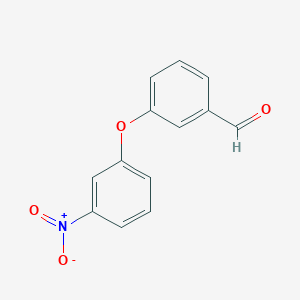
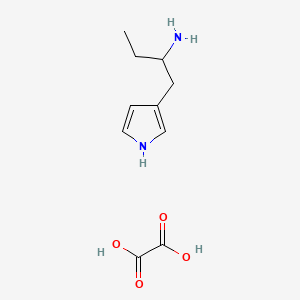
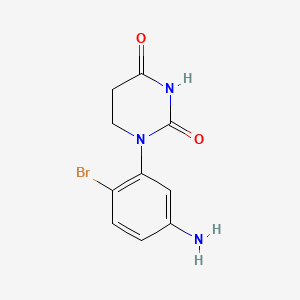
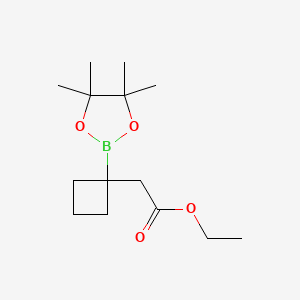
![(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13480350.png)
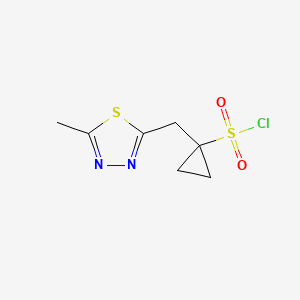
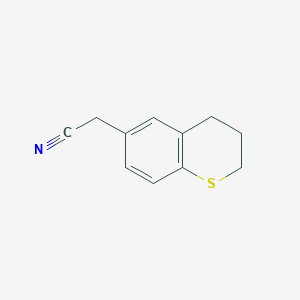
![1-Azabicyclo[3.2.2]nonan-6-one hydrochloride](/img/structure/B13480364.png)
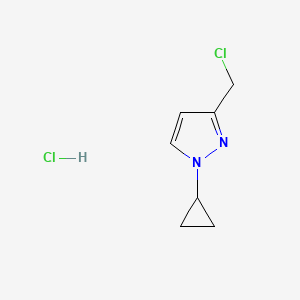
![methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13480373.png)
